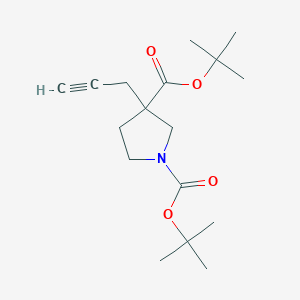![molecular formula C20H21N3O6S B2831368 (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 895448-04-1](/img/structure/B2831368.png)
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, nitrobenzamide moiety, and ethoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the Dimethoxy Groups: Methoxylation can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Ethoxyethyl Group: This can be done via an alkylation reaction, where the benzo[d]thiazole derivative is treated with 2-bromoethyl ethyl ether in the presence of a base.
Formation of the Nitrobenzamide Moiety: The nitro group is introduced through nitration of a benzamide precursor, typically using a mixture of concentrated nitric and sulfuric acids.
Final Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the nitrobenzamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes from the ethoxyethyl group.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, which can be explored for developing new antibiotics.
Cancer Research: Its ability to interact with biological macromolecules makes it a candidate for anticancer drug development.
Industry
Dye and Pigment Production: The compound’s chromophoric properties can be utilized in the synthesis of dyes and pigments for textiles and inks.
Polymer Additives: It can be used as an additive in polymers to enhance their thermal and mechanical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The benzo[d]thiazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide imparts unique electronic properties, making it more reactive in reduction reactions compared to its amino or chloro analogs. This reactivity can be exploited in various chemical and biological applications, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-4-29-9-8-22-15-11-16(27-2)17(28-3)12-18(15)30-20(22)21-19(24)13-6-5-7-14(10-13)23(25)26/h5-7,10-12H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMFWCFXAUOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2831285.png)
![8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2831286.png)
![6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile](/img/structure/B2831289.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2831290.png)
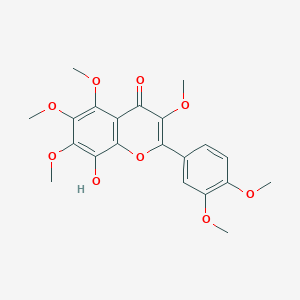
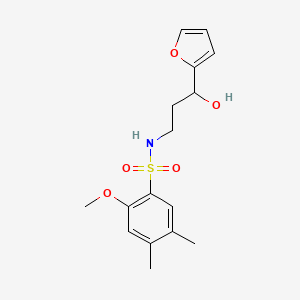


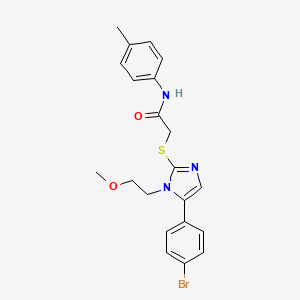
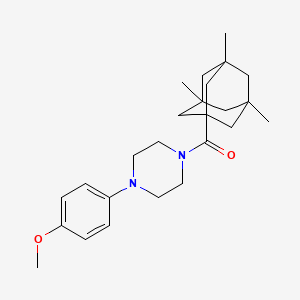
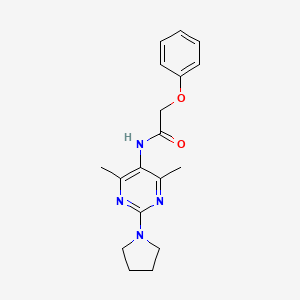
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831305.png)
![Dimethyl({[1-(1,3-thiazol-2-YL)piperidin-4-YL]sulfamoyl})amine](/img/structure/B2831306.png)
